3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid
Description
Properties
IUPAC Name |
3-(2-carboxy-2-hydroxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNCZPYJHQQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The primary route involves 3-bromobenzoic acid as a precursor. A Heck coupling reaction introduces a vinyl group at the 3-position, followed by hydroxylation using osmium tetroxide (OsO₄) to form a diol intermediate. Chiral resolution at this stage ensures the desired (R)-configuration.
Key Reaction Conditions:
Oxidation and Carboxylation
The diol intermediate undergoes selective oxidation of the primary alcohol to a carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in acetonitrile with sodium hypochlorite (NaClO) achieves this transformation.
Example Protocol:
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Dissolve diol (155 mmol) in acetonitrile (1.54 L).
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Add TEMPO (0.01 eq.) and NaClO (1.5 eq.) at 0°C.
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Stir for 2 hours at 25°C, then acidify with HCl to precipitate the product.
Yield: 76–78% after recrystallization.
Friedel-Crafts Acylation and Rearrangement
An alternative method from patent literature involves Friedel-Crafts acylation to construct the benzoic acid backbone, followed by thermal rearrangement to install the hydroxyethyl group.
Friedel-Crafts Reaction Conditions
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Substrate: 5-hydroxybenzo[b]thiophene (protected with a tert-butyldimethylsilyl group).
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Reagents: Acetyl chloride (1.2 eq.), aluminum chloride (1.5 eq.) in dichloromethane.
Outcome:
Oxidation and Deprotection
The acetyl group is oxidized to a carboxyl group using a hypohalous acid salt (e.g., sodium hypochlorite) in dimethyl sulfoxide (DMSO)-water.
Optimized Parameters:
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DMSO:Water (3:1 v/v) at 55°C for 2 hours.
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Acidification with HCl yields 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid.
Stereochemical Control Strategies
Achieving the (2R) configuration necessitates chiral auxiliaries or catalysts.
Chiral Pool Synthesis
Enzymatic Resolution
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Lipase-mediated kinetic resolution of racemic intermediates in tert-butyl methyl ether (TBME).
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Example: Candida antarctica lipase B (CAL-B) achieves 98% enantiomeric excess (ee).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Solvent Recycling
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
a. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of benzoic acid exhibit anti-inflammatory and analgesic activities. For instance, studies have shown that compounds with similar structures can inhibit inflammatory pathways, making them candidates for pain relief medications. The presence of the carboxylic acid group enhances solubility and bioavailability, which is crucial for drug formulation .
b. Development of Drug Delivery Systems
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can be utilized in the development of drug delivery systems. Its functional groups allow for conjugation with various therapeutic agents, enhancing their stability and release profiles. This property is particularly beneficial in targeted therapy for cancer treatment, where localized drug delivery is essential to minimize side effects .
c. Antimicrobial Activity
Studies have identified that benzoic acid derivatives possess antimicrobial properties. Research published in various journals highlights the effectiveness of these compounds against a range of pathogens, including bacteria and fungi. The modification of the benzoic acid structure can lead to enhanced antimicrobial activity, making it a candidate for use in preservatives and antibacterial agents .
Material Science Applications
a. Synthesis of Polymers
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid serves as a monomer in the synthesis of bio-based polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. For example, studies have demonstrated that polymers synthesized from this compound exhibit improved tensile strength and flexibility compared to traditional petroleum-based polymers .
b. Coatings and Adhesives
The compound's chemical structure allows it to be used in formulating coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation. Research indicates that coatings containing this compound show improved weather resistance and durability, making them suitable for outdoor applications .
Environmental Chemistry Applications
a. Biodegradation Studies
Research has also focused on the biodegradability of benzoic acid derivatives, including 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid. Studies reveal that these compounds can be effectively degraded by microbial action in wastewater treatment processes, contributing to environmental sustainability efforts by reducing chemical pollutants .
b. Role in Soil Chemistry
In soil chemistry, this compound can influence nutrient availability and microbial activity. Its application as a soil amendment has been studied for enhancing soil health and fertility, particularly in organic farming practices where synthetic chemicals are avoided .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Effects | Evaluated the analgesic properties of benzoic acid derivatives | Demonstrated significant reduction in inflammation markers in animal models |
| Drug Delivery System Development | Investigated the use of benzoic acid derivatives for targeted drug delivery | Showed improved drug stability and localized release profiles |
| Biodegradation Research | Analyzed the microbial degradation of benzoic acid derivatives | Found effective breakdown by specific bacterial strains in wastewater treatment |
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substitution position, functional groups, stereochemistry, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substitution Position: The 3-substituted analogs (e.g., target compound) exhibit distinct electronic effects compared to 4-substituted derivatives like 4-[(2R)-2-carboxy-2-hydroxyethyl]benzen-1-olate. The latter’s phenolate group increases resonance stabilization but reduces acidity compared to the carboxylic acid group in the target compound .
Functional Groups: The hydroxyethyl-carboxy group in the target compound enhances solubility in polar solvents, whereas lipophilic groups (e.g., phenoxy in PBA) improve membrane permeability but reduce aqueous solubility .
Stereochemistry :
- The R-configuration in the target compound may influence chiral recognition in enzyme-binding pockets, unlike racemic mixtures (e.g., 3-[(1rs)-1-carboxyethyl]benzoic acid), which exhibit reduced biological specificity .
Biological Activities :
- The benzothiazine derivative () demonstrates anti-inflammatory and analgesic activities due to its fused heterocyclic ring, a feature absent in the target compound .
- PBA, a pyrethroid metabolite, serves as a biomarker for pesticide exposure, highlighting how functional groups dictate metabolic pathways .
Biological Activity
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid, also known as 3-(2-hydroxyethyl)benzoic acid, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can be represented as follows:
This compound features a benzoic acid moiety with a hydroxyethyl side chain, which contributes to its biological activity.
Antioxidant Properties
Research has indicated that 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM, respectively .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A notable study reported a reduction in IL-6 levels by approximately 40% at a concentration of 50 µM . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid has been evaluated against various bacterial strains. The compound displayed bacteriostatic effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively .
Anticancer Potential
Preliminary studies indicate that 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid may possess anticancer properties. In a recent study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations above 100 µM, leading to a significant decrease in cell viability (up to 60% at 200 µM) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The hydroxy group in the side chain is believed to donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway has been proposed as a mechanism for reduced cytokine production.
- Antimicrobial Mechanism : The disruption of bacterial cell membrane integrity may contribute to its antimicrobial effects.
- Anticancer Mechanism : Induction of apoptosis may occur via the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.
Case Studies
Q & A
Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Exposing the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C.
- Analytical Monitoring : Using UPLC-PDA to quantify degradation products (e.g., decarboxylation or ester hydrolysis) .
- Arrhenius Modeling : Predicting shelf-life by extrapolating accelerated stability data to room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
